2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-fluorobenzohydrazide with 1-naphthylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
- 2-(3-Chlorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
Uniqueness
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is unique due to the specific positioning of the fluorine atom on the phenyl ring and the naphthyl group. This unique structure can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
68047-38-1 |
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Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN2O/c19-14-8-3-7-13(11-14)17-20-21-18(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
JCBNEHLERQLNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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